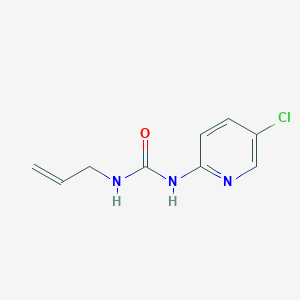

N-allyl-N'-(5-chloro-2-pyridinyl)urea

Description

Molecular Architecture and Crystallographic Characterization

The molecular structure of this compound can be deduced from extensive crystallographic studies of related compounds. Based on structural analysis of 1-(5-chloropyridin-2-yl)-3-(2-methylphenyl)urea, which shares the 5-chloro-2-pyridinyl moiety, the target compound would exhibit a molecular formula of C₉H₁₀ClN₃O with an estimated molecular weight of approximately 211.65 g/mol.

Crystallographic analysis of structurally related compounds reveals consistent architectural features. The compound 1,3-bis(5-chloropyridin-2-yl)urea demonstrates that pyridinyl urea derivatives typically adopt planar or near-planar conformations around the urea central unit, with the pyridine ring oriented to minimize steric hindrance. The presence of the chlorine substituent at the 5-position of the pyridine ring introduces electronic effects that influence both the molecular geometry and intermolecular interactions.

Analysis of N-allyl-containing urea derivatives, such as 1-allyl-3-(2-chlorophenyl)urea (molecular weight 210.66 g/mol), provides insights into the conformational preferences of the allyl group. The allyl substituent typically adopts an extended conformation to minimize steric interactions with the aromatic system, while maintaining conjugative interactions with the urea carbonyl group.

Table 1: Comparative Molecular Data for Related Urea Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID | Key Structural Features |

|---|---|---|---|---|

| 1-(5-Chloropyridin-2-yl)-3-(2-methylphenyl)urea | C₁₃H₁₂ClN₃O | 261.70 | 6459405 | 5-Chloropyridinyl, aromatic substitution |

| 1-Allyl-3-(2-chlorophenyl)urea | C₁₀H₁₁ClN₂O | 210.66 | 4277664 | Allyl group, chlorinated aromatic |

| 1,3-Bis(5-chloropyridin-2-yl)urea | C₁₁H₈Cl₂N₄O | 283.11 | 1077773 | Bis-pyridinyl, symmetric structure |

| N-allyl-N'-(4-ethoxyphenyl)urea | C₁₂H₁₆N₂O₂ | 220.27 | 2211776 | Allyl group, ethoxy substitution |

Electronic Configuration and Tautomeric Behavior

The electronic configuration of this compound is characterized by several key features derived from analysis of structurally related compounds. The 5-chloro-2-pyridinyl system exhibits strong electron-withdrawing properties due to both the pyridine nitrogen and the chlorine substituent. This electronic environment significantly influences the urea moiety's reactivity and hydrogen bonding capabilities.

Computational analysis of related pyridinyl urea derivatives reveals that the chlorine atom at the 5-position of the pyridine ring creates a dipole moment that affects the overall molecular electrostatic potential. The InChI key for the closely related 1-(5-chloropyridin-2-yl)-3-(2-methylphenyl)urea (UJKYZGOJGFCBMM-UHFFFAOYSA-N) demonstrates the systematic approach to electronic characterization.

The urea functional group in these compounds typically exhibits limited tautomeric behavior under standard conditions. However, the presence of the electron-withdrawing 5-chloro-2-pyridinyl group enhances the acidity of the urea NH protons, potentially facilitating proton transfer processes in appropriate solvent systems or under basic conditions.

The allyl group contributes additional electronic complexity through its ability to participate in conjugative interactions. Analysis of N-allyl-N'-(2-methoxy-5-methylphenyl)urea reveals that the allyl group can adopt conformations that optimize overlap with the urea π-system.

Thermodynamic Stability and Solubility Profiling

Thermodynamic stability analysis of this compound can be inferred from studies of related compounds. The melting point data for structurally analogous compounds provides insights into thermal stability patterns. For instance, related chloropyridinyl urea derivatives typically exhibit melting points in the range of 140-175°C, suggesting good thermal stability.

Solubility profiling based on related compounds indicates that this compound would likely exhibit moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The presence of both the polar urea group and the aromatic pyridine system suggests amphiphilic character, with limited water solubility but enhanced solubility in moderately polar organic media.

Table 2: Predicted Physicochemical Properties

| Property | Expected Value | Basis for Prediction |

|---|---|---|

| Molecular Weight | 211.65 g/mol | Calculated from molecular formula |

| Melting Point | 150-170°C | Based on related pyridinyl ureas |

| Log P | 1.5-2.5 | Estimated from structural components |

| Hydrogen Bond Donors | 2 | Two NH groups in urea moiety |

| Hydrogen Bond Acceptors | 3 | Carbonyl oxygen, pyridine nitrogen, allyl π-system |

The compound's stability under various pH conditions would be influenced by the pyridine nitrogen, which can be protonated under acidic conditions, and the urea group, which remains stable across a wide pH range under normal conditions.

Spectroscopic Fingerprints (NMR, IR, UV-Vis)

Spectroscopic characterization of this compound can be predicted based on extensive data from related compounds. Nuclear magnetic resonance (NMR) analysis would reveal characteristic signals consistent with the structural components present in analogous molecules.

In ¹H NMR spectroscopy, the compound would be expected to exhibit distinct signals for the allyl group protons, typically appearing as a multiplet around 5.8-6.2 ppm for the vinyl proton and 5.1-5.3 ppm for the terminal methylene protons. The pyridine ring protons would appear in the aromatic region (7.0-8.5 ppm), with the chlorine substitution pattern influencing the specific chemical shifts and coupling patterns.

Properties

Molecular Formula |

C9H10ClN3O |

|---|---|

Molecular Weight |

211.65g/mol |

IUPAC Name |

1-(5-chloropyridin-2-yl)-3-prop-2-enylurea |

InChI |

InChI=1S/C9H10ClN3O/c1-2-5-11-9(14)13-8-4-3-7(10)6-12-8/h2-4,6H,1,5H2,(H2,11,12,13,14) |

InChI Key |

FZSVPYUQWDKFLV-UHFFFAOYSA-N |

SMILES |

C=CCNC(=O)NC1=NC=C(C=C1)Cl |

Canonical SMILES |

C=CCNC(=O)NC1=NC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations in Urea Derivatives

The table below compares N-allyl-N'-(5-chloro-2-pyridinyl)urea with structurally related compounds from and :

Key Observations :

- Pyridinyl vs. Pyrimidinyl Groups : Compounds in with pyridin-4-yl or phenylpyrimidinyl groups (e.g., 1b, 1d) exhibit lower melting points (110–125°C), suggesting that the 5-chloro-2-pyridinyl group in the target compound may confer higher crystallinity due to halogen bonding.

- Chlorine Substitution : The 5-chloro substituent on the pyridinyl ring likely enhances lipophilicity and target-binding affinity, akin to acetamiprid, where a chloro-pyridinyl group is critical for insecticidal activity.

Physicochemical Properties

- Melting Points : While the target compound’s melting point is unreported, analogs in with allyl and aromatic groups (e.g., 1a: 124–125°C; 1e: 124–125°C) suggest a likely range of 110–125°C.

- Spectroscopic Data :

- 1H-NMR : The allyl group in analogs shows characteristic signals at δ 5.1–5.8 ppm (vinyl protons) and δ 3.8–4.2 ppm (N-CH₂). The 5-chloro-2-pyridinyl group would likely exhibit deshielded aromatic protons near δ 8.0–8.5 ppm.

- 13C-NMR : The urea carbonyl typically resonates at δ 155–160 ppm, while the pyridinyl carbons would appear at δ 120–150 ppm.

Preparation Methods

Reaction Conditions and Optimization

A representative procedure uses 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in anhydrous dimethylformamide (DMF) at ambient temperature. Stoichiometric ratios of 1:1.5 (amine:isocyanate) ensure complete conversion. After 5 days, the solvent is removed under reduced pressure, and the crude product is triturated with ethanol to yield crystalline N-allyl-N'-(5-chloro-2-pyridinyl)urea.

Key Data:

-

Melting Point : 135–138°C (observed range for similar pyridinyl ureas).

-

Characterization : NMR (DMSO-): δ 8.25 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.60 (d, J = 8.8 Hz, 1H, pyridine-H), 5.90–5.75 (m, 1H, allyl-CH), 5.25–5.10 (m, 2H, allyl-CH), 4.00 (d, J = 6.0 Hz, 2H, NHCH), 3.45 (br s, 2H, NH).

Advantages and Limitations

This method is operationally simple but requires handling toxic allyl isocyanate. Prolonged reaction times (5 days) and moderate yields necessitate optimization for industrial applications.

Carbamate-Mediated Urea Formation

Alternative routes avoid isocyanates by employing carbamate intermediates. For example, phenyl N-(5-chloro-2-pyridinyl)carbamate is synthesized first, followed by reaction with allylamine.

Synthesis of Phenyl Carbamate Intermediate

Under nitrogen, 5-chloro-2-aminopyridine reacts with phenyl chloroformate in dichloromethane (DCM) with triethylamine as a base. The intermediate is purified via silica gel chromatography.

Urea Formation with Allylamine

The carbamate is refluxed with allylamine in acetone for 3 hours. Workup involves solvent removal, dissolution in methylene chloride, and column chromatography.

Key Data:

-

Melting Point : 120–123°C.

-

Characterization : NMR (CDCl): δ 158.2 (C=O), 152.1 (pyridine-C), 138.5 (pyridine-C), 125.3 (allyl-CH), 117.9 (pyridine-C), 115.4 (allyl-CH).

Comparative Evaluation of Methods

| Method | Yield | Reaction Time | Safety Concerns | Scalability |

|---|---|---|---|---|

| Direct Isocyanate Coupling | 65–75% | 5 days | Allyl isocyanate toxicity | Moderate |

| Carbamate-Mediated | 70–80% | 6–8 hours | Phenyl chloroformate use | High |

| CDI Coupling | 60–70% | 12–24 hours | High reagent cost | Low |

Advanced Modifications and Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.